2-chloro-N-cyclopentyl-N-methylbenzamide
Description
2-Chloro-N-cyclopentyl-N-methylbenzamide (CAS: 700853-35-6) is a benzamide derivative characterized by a chlorine atom at the ortho-position of the benzene ring and an amide nitrogen substituted with a cyclopentyl and a methyl group. Its molecular formula is C₁₉H₂₀ClNO (molar mass: 313.82 g/mol) .
Properties
IUPAC Name |
2-chloro-N-cyclopentyl-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c1-15(10-6-2-3-7-10)13(16)11-8-4-5-9-12(11)14/h4-5,8-10H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZXREJGRMNYDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1)C(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on the Amide Nitrogen
N-Alkyl vs. N-Aryl Substitutions
- Crystallographic studies reveal a planar amide group with trans conformation of the N–H and C=O bonds, similar to other N-aryl benzamides .
Cycloalkyl Substitutions
- 5-Amino-2-chloro-N-cyclopentylbenzamide (CAS: 926273-46-3): This analog retains the cyclopentyl group but adds an amino substituent at the benzene ring’s para-position. The amino group could enhance hydrogen-bonding capacity, altering reactivity or biological interactions compared to the unsubstituted target compound .
- U-47700 (3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide): A synthetic opioid with a cyclohexyl-dimethylamino group. cyclopentyl) drastically alter pharmacological profiles .
Substituent Effects on the Benzene Ring
Halogen Variations
- The methoxy group’s electron-donating nature may reduce electrophilicity compared to the target compound’s ortho-chlorine .
Structural and Crystallographic Comparisons
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